Magnesium sulfate heptahydrate

Description

Properties

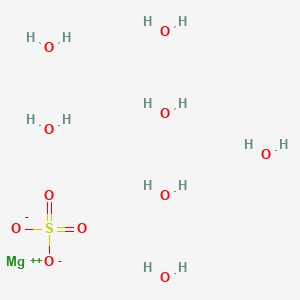

IUPAC Name |

magnesium;sulfate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O4S.7H2O/c;1-5(2,3)4;;;;;;;/h;(H2,1,2,3,4);7*1H2/q+2;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUGWIBCXHJTDG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H14MgO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7487-88-9 (Parent) | |

| Record name | Magnesium sulfate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5040544 | |

| Record name | Magnesium sufate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10034-99-8, 14457-55-7 | |

| Record name | Magnesium sulfate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsomite (Mg(SO4).7H20) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014457557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium sufate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUM SULFATE HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK47B8698T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Magnesium Sulfate Heptahydrate Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of magnesium sulfate heptahydrate (MgSO₄·7H₂O) nanoparticles. While research on the direct synthesis of MgSO₄·7H₂O nanoparticles is an emerging field, this document outlines potential synthesis methodologies adapted from established nanoparticle synthesis techniques. It also details the essential characterization protocols required to verify the physicochemical properties of these nanoparticles, drawing upon data from the analysis of bulk this compound and general nanoparticle characterization principles.

Introduction

This compound, commonly known as Epsom salt, is a magnesium salt with a wide range of applications in medicine and agriculture.[1][2] The development of this compound at the nanoscale offers novel opportunities, particularly in drug delivery, where nanoparticles can enhance bioavailability and targeted delivery. One study has explored the potential of magnesium sulfate nanoparticles to improve permeability across the blood-brain barrier.[3] This guide will explore potential synthesis routes and key characterization techniques for these promising nanoparticles.

Synthesis Methodologies

While this compound is frequently used as a precursor for the synthesis of magnesium oxide (MgO) nanoparticles, the direct synthesis of MgSO₄·7H₂O nanoparticles is less documented.[4][5][6] The following sections propose adaptations of common nanoparticle synthesis methods for the production of this compound nanoparticles.

Co-Precipitation Method

Co-precipitation is a widely used, simple, and cost-effective method for synthesizing nanoparticles.[7][8][9][10] This technique involves the simultaneous precipitation of a substance from a solution. For this compound nanoparticles, a potential approach would be to react a soluble magnesium salt with a sulfate source under controlled conditions.

Experimental Protocol:

-

Prepare a 0.1 M aqueous solution of a highly soluble magnesium salt, such as magnesium chloride (MgCl₂) or magnesium nitrate (Mg(NO₃)₂).

-

Prepare a 0.1 M aqueous solution of a sulfate source, such as sodium sulfate (Na₂SO₄) or ammonium sulfate ((NH₄)₂SO₄).

-

Add the magnesium salt solution dropwise to the sulfate solution under vigorous and constant stirring at room temperature.

-

Control the pH of the solution to remain neutral (pH ≈ 7) to favor the formation of magnesium sulfate.

-

Upon mixing, a white precipitate of magnesium sulfate should form.

-

Continue stirring for a period of 2-4 hours to ensure a complete reaction and to control particle growth.

-

Collect the precipitate by centrifugation at 4000 rpm for 20 minutes.

-

Wash the resulting nanoparticles multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the purified nanoparticles in a vacuum oven at a low temperature (around 40-50 °C) to preserve the heptahydrate form.

Workflow for Co-Precipitation Synthesis

Caption: Workflow of MgSO₄·7H₂O nanoparticle synthesis via co-precipitation.

Sol-Gel Method

The sol-gel method is another versatile technique for producing nanoparticles with controlled particle size and morphology.[11][12][13][14][15] It involves the transition of a solution (sol) into a gel-like network.

Experimental Protocol:

-

Dissolve a magnesium alkoxide, such as magnesium ethoxide (Mg(OC₂H₅)₂), in an alcoholic solvent (e.g., ethanol).

-

In a separate container, prepare a solution of sulfuric acid (H₂SO₄) in a mixture of water and ethanol.

-

Slowly add the sulfuric acid solution to the magnesium alkoxide solution under vigorous stirring. This will initiate the hydrolysis and condensation reactions.

-

Continue stirring the mixture at a controlled temperature (e.g., 60 °C) for several hours until a transparent gel is formed.

-

Age the gel for 24-48 hours at room temperature to allow for the completion of the polycondensation process and strengthening of the network.

-

Wash the gel with ethanol to remove any unreacted precursors.

-

Dry the gel at a low temperature (around 50 °C) under vacuum to obtain the this compound nanoparticles.

Workflow for Sol-Gel Synthesis

Caption: Workflow of MgSO₄·7H₂O nanoparticle synthesis via the sol-gel method.

Microemulsion Method

The microemulsion technique is known for producing highly monodisperse nanoparticles.[16][17][18][19] This method utilizes a water-in-oil or oil-in-water microemulsion as a nanoreactor.

Experimental Protocol:

-

Prepare two separate water-in-oil microemulsions.

-

Microemulsion A: Disperse an aqueous solution of 0.1 M magnesium chloride in an oil phase (e.g., cyclohexane) stabilized by a surfactant (e.g., CTAB) and a co-surfactant (e.g., 1-butanol).

-

Microemulsion B: Disperse an aqueous solution of 0.1 M sodium sulfate in a similar oil phase with the same surfactant and co-surfactant.

-

-

Mix Microemulsion A and Microemulsion B under constant stirring. The collision and coalescence of the aqueous nanodroplets will initiate the precipitation of magnesium sulfate.

-

Allow the reaction to proceed for several hours.

-

Destabilize the microemulsion by adding a polar solvent like acetone or ethanol.

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles repeatedly with a mixture of ethanol and water.

-

Dry the final product under vacuum at a low temperature.

Workflow for Microemulsion Synthesis

Caption: Workflow of MgSO₄·7H₂O nanoparticle synthesis via the microemulsion method.

Characterization Techniques

Thorough characterization is crucial to confirm the synthesis of this compound nanoparticles and to determine their physical and chemical properties.

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline structure and phase purity of the synthesized material. The XRD pattern of the synthesized nanoparticles should be compared with the standard JCPDS (Joint Committee on Powder Diffraction Standards) data for this compound.[20][21]

Experimental Protocol:

-

Prepare a powder sample of the dried nanoparticles.

-

Mount the sample on the XRD sample holder.

-

Record the diffraction pattern typically over a 2θ range of 10° to 80°.

-

Compare the obtained peaks with the standard diffraction pattern for MgSO₄·7H₂O (JCPDS card no. 36-0419).[20][21]

Table 1: Expected XRD Peaks for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 20.9 | 4.25 | 100 |

| 21.6 | 4.11 | 80 |

| 29.3 | 3.05 | 60 |

| 34.5 | 2.60 | 50 |

| 43.8 | 2.06 | 40 |

| (Data is illustrative and should be compared with the actual JCPDS card) |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the sample, which helps in confirming the presence of sulfate ions and water of hydration.

Experimental Protocol:

-

Mix a small amount of the nanoparticle powder with potassium bromide (KBr).

-

Press the mixture into a thin pellet.

-

Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for MgSO₄·7H₂O

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching of water |

| ~1640 | H-O-H bending of water |

| ~1110 | S-O stretching of sulfate |

| ~615 | O-S-O bending of sulfate |

| (Data based on typical spectra for hydrated sulfates) |

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology and size of the nanoparticles.[22][23][24]

Experimental Protocol:

-

Disperse the nanoparticle powder in a suitable solvent (e.g., ethanol) and sonicate for a few minutes.

-

Drop-cast the dispersion onto a clean silicon wafer or carbon tape and allow the solvent to evaporate.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.

-

Image the sample using the SEM at various magnifications.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the nanoparticles, allowing for detailed analysis of their size, shape, and internal structure.

Experimental Protocol:

-

Prepare a dilute dispersion of the nanoparticles in a solvent.

-

Place a drop of the dispersion onto a TEM grid (e.g., carbon-coated copper grid).

-

Allow the solvent to evaporate completely.

-

Image the grid under the TEM.

Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.[25][26][27][28][29]

Experimental Protocol:

-

Prepare a stable, dilute suspension of the nanoparticles in deionized water or another suitable solvent.

-

Filter the suspension to remove any large aggregates or dust particles.

-

Place the suspension in a cuvette and insert it into the DLS instrument.

-

Measure the fluctuations in scattered light intensity to determine the particle size distribution.

Characterization Workflow

Caption: Key techniques for the characterization of MgSO₄·7H₂O nanoparticles.

Applications in Drug Development

This compound nanoparticles have the potential for various applications in drug development. Their biocompatibility and the essential role of magnesium in numerous physiological processes make them an attractive candidate for therapeutic delivery systems.[3][30] Potential applications include:

-

Enhanced Drug Delivery: The small size of nanoparticles can improve the solubility and bioavailability of poorly water-soluble drugs.

-

Targeted Therapy: Surface functionalization of the nanoparticles could enable targeted delivery to specific cells or tissues, reducing off-target effects.

-

Carrier for Therapeutic Ions: These nanoparticles can serve as a carrier for delivering magnesium ions, which are crucial for various cellular functions. Deficiencies in magnesium have been linked to several neurological disorders.[3]

-

Gene Delivery: The positively charged magnesium ions could potentially interact with negatively charged nucleic acids, suggesting a role in gene delivery systems.

Signaling Pathway Implication (Hypothetical)

Caption: Hypothetical pathway of nanoparticle interaction and cellular response.

Conclusion

The synthesis of this compound nanoparticles represents a promising area of research with significant potential in the pharmaceutical and biomedical fields. While direct synthesis protocols are still under development, established methods such as co-precipitation, sol-gel, and microemulsion can be adapted for their production. Comprehensive characterization using techniques like XRD, FTIR, SEM, TEM, and DLS is essential to validate the synthesis and understand the properties of these nanoparticles. Further research is warranted to optimize synthesis protocols and explore the full range of their therapeutic applications.

References

- 1. Preparation and Application of Magnesium sulfate heptahydrate_Chemicalbook [m.chemicalbook.com]

- 2. This compound | H14MgO11S | CID 24843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Formulation and evaluation of magnesium sulphate nanoparticles for improved CNS penetrability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nanoscalereports.com [nanoscalereports.com]

- 5. Biosynthesis of magnesium Oxide nanoparticles using the extracts of puniga granatum peels and brassica oleracea | Semantic Scholar [semanticscholar.org]

- 6. ijitee.org [ijitee.org]

- 7. youtube.com [youtube.com]

- 8. matec-conferences.org [matec-conferences.org]

- 9. ijirt.org [ijirt.org]

- 10. rroij.com [rroij.com]

- 11. Sol-gel synthesis of magnesium oxide nanoparticles and their evaluation as a therapeutic agent for the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. ijpsr.com [ijpsr.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Surfactant Effects on Microemulsion-Based Nanoparticle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. sphinxsai.com [sphinxsai.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. delongamerica.com [delongamerica.com]

- 26. Characterization of magnetic nanoparticle by dynamic light scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 27. nanoscience-analytical.com [nanoscience-analytical.com]

- 28. Measuring Particle Size Distribution by Asymmetric Flow Field Flow Fractionation: A Powerful Method for the Preclinical Characterization of Lipid-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

Technical Guide: Solubility of Magnesium Sulfate Heptahydrate in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of magnesium sulfate heptahydrate (MgSO₄·7H₂O), commonly known as Epsom salt, in various organic solvents. An understanding of its solubility characteristics is critical for applications ranging from chemical synthesis and purification to drug formulation and development, where it is often used as a drying agent or for introducing magnesium ions into a system. This document compiles quantitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Quantitative Solubility Data

Magnesium sulfate is an ionic compound, and its solubility is fundamentally governed by the principle of "like dissolves like." It is highly soluble in the polar solvent water but exhibits significantly lower solubility in most organic solvents.[1][2] The degree of solubility in organic solvents generally decreases with decreasing solvent polarity.

The following tables summarize the available quantitative solubility data for magnesium sulfate in common organic solvents. It is important to note that much of the published data pertains to the anhydrous form of magnesium sulfate (MgSO₄). However, this data provides a strong indication of the solubility behavior for the heptahydrate form, which will typically be even less soluble due to the energy required to dissociate the water of hydration.

Table 1: Solubility of Magnesium Sulfate in Alcohols

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Methanol | 15 | 0.276[3] |

| 25 | 0.224[3] | |

| 35 | 0.18[3] | |

| 45 | 0.153[3] | |

| 55 | 0.123[3] | |

| Ethanol | 15 | 0.025[3] |

| 35 | 0.02[3] | |

| 55 | 0.016[3] | |

| Glycerol | 25 | 26.3[3] |

General references describe the solubility in ethanol and glycerol as "slight".[4][5][6][7]

Table 2: Solubility of Magnesium Sulfate in Other Organic Solvents

| Solvent | Temperature (°C) | Solubility | Notes |

| Acetone | - | Insoluble[3][7] | |

| Diethyl Ether | 18 | 1.16 g / 100 mL[3][4] | Data for anhydrous MgSO₄. |

| Isopropyl Alcohol | - | Not Soluble[8] | Anecdotal evidence suggests insolubility. |

| Acetic Acid | - | Practically Insoluble[3] | |

| Formic Acid (95%) | 19 | 0.34 g / 100 g of solvent[3] | |

| Ethyl Acetate | - | Insoluble[3] |

Experimental Protocols for Solubility Determination

The determination of salt solubility in organic solvents requires a precise and controlled methodology to ensure accurate and reproducible results. The equilibrium concentration method is a standard and reliable approach.[9][10]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (analytical grade)

-

Organic solvent (high purity)

-

Temperature-controlled shaker or water bath

-

Sealed glass vessels (e.g., flasks with stoppers)

-

Filtration apparatus (e.g., syringe filters, vacuum filtration) or centrifuge

-

Analytical balance

-

Volumetric glassware

-

Drying oven

General Procedure (Equilibrium Concentration Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the chosen organic solvent in a sealed vessel.[9][10] Using an excess of the solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The vessel is sealed to prevent solvent evaporation and placed in a temperature-controlled environment (e.g., an isothermal shaker or water bath). The mixture is agitated for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary from hours to days and should be determined empirically.

-

Phase Separation: Once equilibrium is achieved, the saturated solution (supernatant) must be carefully separated from the undissolved solid. This can be accomplished by:

-

Filtration: Using a filter medium (e.g., a PTFE syringe filter) that is pre-saturated with the solution to avoid loss of solute.

-

Centrifugation: Spinning the sample at high speed to pellet the excess solid, followed by careful decantation of the clear supernatant. All separation steps must be performed at the equilibration temperature to prevent changes in solubility.

-

-

Concentration Analysis: The concentration of magnesium sulfate in the clear, saturated solution is then determined using a suitable analytical technique.

-

Gravimetric Analysis: A precisely measured mass or volume of the saturated solution is taken. The solvent is carefully evaporated in a drying oven at a temperature that removes the solvent without decomposing the salt. The mass of the remaining dry magnesium sulfate is measured, and the solubility is calculated (e.g., in g/100 g of solvent).

-

Complexometric Titration: The magnesium ion concentration can be determined by titrating the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator like Eriochrome Black T.[11]

-

Densitometry: For some systems, a correlation between solution density and concentration can be established.[12] By accurately measuring the density of the saturated solution, the solubility can be determined from a pre-established calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: General experimental workflow for determining salt solubility.

References

- 1. Magnesium Sulphate Heptahydrate (CAS 10034-99-8) - Chemistry For Industry - Solvents & Chemicals - Masterchem.ee [masterchem.ee]

- 2. chem.ws [chem.ws]

- 3. magnesium sulfate [chemister.ru]

- 4. Magnesium sulfate - Wikipedia [en.wikipedia.org]

- 5. This compound | 10034-99-8 [chemicalbook.com]

- 6. What is the solubility of this compound-LAIZHOU XINHE CHEMICAL CO.,LTD. [lzlsm.com]

- 7. Magnesium sulfate - Sciencemadness Wiki [sciencemadness.org]

- 8. Drying isopropyl alcohol with magnesium sulfate - Advanced/Enhanced chemistry - Welcome to the DMT-Nexus [dmt-nexus.me]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Raman Spectroscopy of Magnesium Sulfate Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Raman spectroscopy for the characterization of magnesium sulfate heptahydrate (MgSO₄·7H₂O) and its various hydrated forms. This document details experimental protocols, presents quantitative spectral data, and illustrates key concepts through logical diagrams to facilitate a deeper understanding and practical application of this powerful analytical technique.

Introduction to Raman Spectroscopy of Hydrates

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. When applied to hydrated salts such as this compound, it serves as a powerful tool for identifying the degree of hydration, characterizing crystalline structures, and monitoring dehydration and hydration processes. The technique is sensitive to changes in the molecular environment of both the sulfate anion (SO₄²⁻) and the water molecules of hydration, making it particularly well-suited for studying these compounds.

The Raman spectrum of this compound is characterized by distinct peaks corresponding to the vibrational modes of the sulfate ion and the water molecules. The four fundamental vibrational modes of the tetrahedral sulfate ion are: the symmetric stretching mode (ν₁), the doubly degenerate bending mode (ν₂), the triply degenerate antisymmetric stretching mode (ν₃), and the triply degenerate bending mode (ν₄). In addition, the O-H stretching and bending modes of the water molecules give rise to characteristic bands in the high-frequency region of the spectrum. The positions of these peaks, particularly the ν₁ mode of the sulfate ion, are highly sensitive to the number of water molecules present in the crystal lattice.[1][2]

Quantitative Raman Spectral Data

The Raman spectral features of magnesium sulfate hydrates are distinct and allow for the unambiguous identification of different hydration states. A systematic shift in the position of the symmetric stretching (ν₁) mode of the sulfate tetrahedra to higher wavenumbers is observed as the degree of hydration decreases.[2][3] This phenomenon provides a reliable diagnostic tool for characterizing the specific hydrate phase.

Table 1: Raman Peak Positions for Vibrational Modes of Magnesium Sulfate Hydrates (cm⁻¹)

| Hydration State | ν₁ (SO₄²⁻) | ν₂ (SO₄²⁻) | ν₃ (SO₄²⁻) | ν₄ (SO₄²⁻) | O-H Stretching |

| MgSO₄·11H₂O | 981.5 | 448, 465 | 1088, 1140 | 618, 645 | 3405, 3450 |

| MgSO₄·7H₂O (Epsomite) | 982.1 | 448, 463 | 1088, 1140 | 617, 645 | 3100-3600 (broad) |

| MgSO₄·6H₂O (Hexahydrite) | 984 | 450, 468 | 1090, 1145 | 615, 640 | 3420, 3490 |

| MgSO₄·5H₂O (Pentahydrite) | 992 | 455, 475 | 1095, 1150 | 610, 635 | 3430, 3500 |

| MgSO₄·4H₂O (Starkeyite) | 1000.3 | 460, 480 | 1100, 1155 | 605, 630 | 3440, 3510 |

| MgSO₄·3H₂O | 1023.8 | 470, 490 | 1110, 1160 | 600, 625 | 3450, 3520 |

| MgSO₄·2H₂O (Sanderite) | 1033.8 | 475, 495 | 1115, 1165 | 595, 620 | 3460, 3530 |

| MgSO₄·H₂O (Kieserite) | 1050 | 480, 500 | 1120, 1170 | 590, 615 | 3470, 3540 |

| MgSO₄ (Anhydrous) | 1052.7 | 485, 505 | 1125, 1175 | 585, 610 | - |

Note: Peak positions can vary slightly depending on the experimental conditions and instrument calibration. Data compiled from multiple sources.[1][2][3]

Experimental Protocols

A generalized yet detailed methodology for conducting Raman spectroscopy on this compound is provided below. This protocol can be adapted based on the specific instrumentation and research objectives.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality Raman spectra.

-

Crystalline Samples:

-

For macroscopic crystals, select a well-formed crystal with a flat face.

-

Mount the crystal on a standard microscope slide or in a sample holder. No additional preparation is typically needed.

-

For powdered samples, press a small amount of the powder onto a glass slide or into a shallow well of a sample holder to create a flat, dense surface.

-

-

Aqueous Solutions:

-

Prepare solutions of known concentrations by dissolving this compound in deionized water.

-

Transfer the solution into a quartz cuvette or a capillary tube for analysis.

-

Instrumentation and Data Acquisition

-

Raman Spectrometer: A research-grade Raman microscope is typically used.

-

Laser Excitation: A common choice is a 532 nm or 785 nm laser. The laser power should be optimized to maximize the Raman signal while avoiding sample degradation (thermal decomposition or dehydration). A low laser power (e.g., 1-10 mW at the sample) is often sufficient.

-

Objective Lens: A long working distance objective (e.g., 20x or 50x) is used to focus the laser onto the sample and collect the scattered light.

-

Spectrometer Settings:

-

Spectral Range: Set the spectrometer to cover the region of interest, typically from 100 cm⁻¹ to 4000 cm⁻¹ to capture both the sulfate and water vibrational modes.

-

Integration Time and Accumulations: Adjust the integration time (e.g., 1-10 seconds) and the number of accumulations (e.g., 5-10) to achieve an adequate signal-to-noise ratio.

-

-

Calibration: Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer with a known Raman peak at 520.7 cm⁻¹) before sample analysis.

Visualizations

Experimental Workflow for Raman Analysis

The following diagram illustrates the typical workflow for the Raman spectroscopic analysis of this compound.

Dehydration Pathway of this compound

This diagram illustrates the dehydration process of this compound and the corresponding shift in the characteristic ν₁ sulfate Raman peak.

Conclusion

Raman spectroscopy is an invaluable technique for the solid-state characterization of this compound and its related hydrates. The sensitivity of the Raman spectrum to the degree of hydration allows for precise identification and differentiation of various hydrate forms. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers and professionals in pharmaceutical development and materials science, enabling accurate and efficient analysis of these important compounds. The logical diagrams further clarify the experimental process and the relationship between hydration state and spectral features, facilitating a comprehensive understanding of the topic.

References

A Technical Guide to Magnesium Sulfate Heptahydrate as a Phase Change Material for Thermal Energy Storage

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Magnesium sulfate heptahydrate (MgSO₄·7H₂O), commonly known as Epsom salt, is a promising inorganic phase change material (PCM) for thermal energy storage (TES) applications, particularly in the low-temperature range suitable for solar energy utilization and waste heat recovery. Its appeal lies in a high latent heat of fusion, appropriate phase transition temperature, non-toxicity, and low cost.[1][2] However, its practical implementation is hindered by inherent challenges, namely supercooling and phase segregation. This technical guide provides a comprehensive overview of the thermophysical properties of MgSO₄·7H₂O, detailed experimental protocols for its characterization, and strategies to overcome its limitations, with a particular focus on parallels with crystallization control in the pharmaceutical industry.

Thermophysical Properties of this compound

The efficiency of a PCM is primarily determined by its thermophysical properties. The key parameters for MgSO₄·7H₂O are summarized in the tables below. It is important to note that these values can be influenced by the presence of additives and the experimental conditions under which they are measured.

| Property | Value | Unit | Reference(s) |

| Melting Point | 48 - 52 | °C | [3] |

| Latent Heat of Fusion | 180 - 220 | J/g | [1] |

| Density (Solid) | 1.68 | g/cm³ | [2] |

| Thermal Conductivity (Solid) | ~0.5 | W/(m·K) | [1] |

| Specific Heat Capacity (Solid) | 1.86 | J/(g·K) | |

| Specific Heat Capacity (Liquid) | 2.89 | J/(g·K) |

Table 1: Thermophysical Properties of Pure this compound.

The performance of MgSO₄·7H₂O can be significantly altered by the addition of nucleating and thickening agents to address supercooling and phase segregation. The following table presents data on some modified MgSO₄·7H₂O composites.

| Additive(s) | Concentration (wt%) | Melting Point (°C) | Latent Heat of Fusion (J/g) | Effect | Reference(s) |

| Poly(sodium acrylate) | - | - | 1100 (kJ/kg) | Improved heat storage energy density | [4] |

| 13X-zeolite | - | - | 1411 (kJ/kg) | Highest heat storage density | [4] |

| nano-Al₂O₃ | - | - | 1305 (kJ/kg) | Improved heat storage energy density | [4] |

Table 2: Thermophysical Properties of Modified this compound Composites.

Core Challenges: Supercooling and Phase Segregation

The reliable and efficient use of MgSO₄·7H₂O as a PCM is primarily impeded by two phenomena rooted in its crystallization behavior: supercooling and phase segregation.

Supercooling is the process where the material cools below its melting point without solidifying. This is a significant issue as it delays the release of stored latent heat, making the thermal energy storage system unreliable. Salt hydrates like MgSO₄·7H₂O often exhibit a high degree of supercooling due to the difficulty in forming stable crystal nuclei.

Phase Segregation occurs during the melting process of incongruently melting salt hydrates. MgSO₄·7H₂O can melt to form a saturated aqueous solution and a lower hydrate (MgSO₄·6H₂O).[3] Due to density differences, the anhydrous or lower hydrate salt can settle at the bottom of the container.[1] This separation is often irreversible and leads to a progressive loss of latent heat storage capacity with each thermal cycle.[5][6]

Mitigation Strategies: A Bridge to Pharmaceutical Sciences

The strategies to overcome the limitations of MgSO₄·7H₂O bear a striking resemblance to the challenges faced in pharmaceutical drug development, particularly in controlling the crystallization of active pharmaceutical ingredients (APIs).[7][8] Both fields are deeply concerned with nucleation, crystal growth, polymorphism, and the influence of additives.

Addressing Supercooling with Nucleating Agents

To combat supercooling, nucleating agents are introduced to provide sites for heterogeneous nucleation, thereby reducing the energy barrier for crystal formation.[9] This is analogous to the use of seed crystals in pharmaceutical crystallization to control particle size and polymorphic form.[10] The selection of an effective nucleating agent is critical and often relies on similarities in crystal structure with the PCM.

Commonly Investigated Nucleating Agents:

-

Isostructural Compounds: Salts with a similar crystal lattice structure to MgSO₄·7H₂O can act as effective templates for nucleation.

-

Insoluble Particles: Materials like borax, alumina, and carbon nanotubes can provide surfaces that promote nucleation.[9]

Preventing Phase Segregation with Thickening Agents

To prevent the settling of anhydrous or lower hydrate salts, thickening or gelling agents are added to the molten PCM. These agents increase the viscosity of the liquid phase, creating a network that suspends the solid particles and maintains a homogenous mixture.[11] This approach is similar to the use of excipients in pharmaceutical formulations to ensure the stability and uniform distribution of the API in a suspension or gel.

Commonly Used Thickening Agents:

-

Polymers: Carboxymethyl cellulose (CMC), sodium polyacrylate (PAAS), and polyacrylamide (PAM) have been shown to be effective.[11]

-

Inorganic Thickeners: Fumed silica and clays can also create a gelling network.

The interplay between nucleating and thickening agents is crucial. An ideal additive system will not only prevent supercooling and phase segregation but also have minimal impact on the latent heat of fusion and thermal conductivity of the PCM.[12]

Experimental Protocols for Characterization

A thorough characterization of MgSO₄·7H₂O and its modified composites is essential to evaluate their performance as PCMs. The following are detailed protocols for key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting and freezing temperatures, latent heat of fusion, and specific heat capacity of the PCM.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the PCM sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above the melting point (e.g., 80°C).[3] This determines the melting temperature and enthalpy of fusion.

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample at the same constant rate back to the initial temperature. This measures the freezing temperature and can reveal the extent of supercooling.

-

-

Data Analysis: Determine the onset and peak temperatures of melting and freezing from the DSC curve. The latent heat of fusion is calculated by integrating the area of the melting or freezing peak.

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the hydrated salt and to determine the water content.[13][14]

Protocol:

-

Sample Preparation: Place a small, accurately weighed sample (10-20 mg) into a TGA pan.

-

Instrument Setup: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[13]

-

Thermal Program:

-

Heat the sample from ambient temperature to a temperature high enough to ensure complete dehydration (e.g., 300°C) at a controlled heating rate (e.g., 10 °C/min).[3]

-

-

Data Analysis: The TGA curve will show mass loss steps corresponding to the dehydration of the salt. The temperature at which these steps occur indicates the thermal stability, and the percentage of mass loss corresponds to the amount of water of hydration.

Relevance to Drug Development Professionals

The challenges and solutions in the development of MgSO₄·7H₂O as a PCM offer valuable insights for drug development professionals. The control of crystallization is a cornerstone of pharmaceutical manufacturing, where the solid-state properties of an API, such as polymorphism, crystal habit, and particle size distribution, can significantly impact its bioavailability, stability, and manufacturability.[15][16]

-

Polymorphism: Just as MgSO₄ can exist in different hydrated forms, APIs can exhibit polymorphism, where the same chemical entity exists in different crystal structures.[7] The techniques used to control the hydration state of MgSO₄·7H₂O are conceptually similar to those used to produce a desired API polymorph.

-

Influence of Additives: The use of nucleating and thickening agents in PCMs mirrors the use of excipients in pharmaceutical formulations to control crystallization and ensure product stability. Understanding the molecular interactions between the PCM and additives can inform the selection of excipients to control API crystallization.[11]

-

Characterization Techniques: The analytical methods used to characterize PCMs, such as DSC and TGA, are also standard techniques in the pharmaceutical industry for the solid-state characterization of APIs and formulated products.

Conclusion

This compound holds significant promise as a low-cost, effective phase change material for thermal energy storage. While challenges of supercooling and phase segregation have historically limited its application, ongoing research into the use of nucleating and thickening agents is paving the way for its practical implementation. The parallels between the crystallization control of MgSO₄·7H₂O and active pharmaceutical ingredients highlight the cross-disciplinary nature of materials science. A deeper understanding of the fundamental principles of nucleation and crystal growth, shared between these fields, will be instrumental in advancing both thermal energy storage technologies and pharmaceutical drug development.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Hygroscopic additive-modified magnesium sulfate thermochemical material construction and heat transfer numerical simulation for low temperature energy storage - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Advancements and challenges in enhancing salt hydrate phase change materials for building energy storage: Optimization methodologies and mechanisms | National Science Open (NSO) [nso-journal.org]

- 6. phasechange.com [phasechange.com]

- 7. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]

- 9. Experimental investigation on nucleating agent for low temperature binary eutectic salt hydrate phase change material | E3S Web of Conferences [e3s-conferences.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Impact of Additives on the Main Properties of Phase Change Materials [mdpi.com]

- 13. skb.skku.edu [skb.skku.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. japsonline.com [japsonline.com]

Characterization of Magnesium Sulfate Hydrates by X-ray Diffraction and Thermogravimetric Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of magnesium sulfate (MgSO₄) hydrates using two primary analytical techniques: X-ray Diffraction (XRD) and Thermogravimetric Analysis (TGA). Understanding the hydration state of magnesium sulfate is critical in various fields, including pharmaceuticals, geology, and materials science, as the degree of hydration significantly influences its physical and chemical properties. This document outlines the principles of each technique, presents detailed experimental protocols, and provides quantitative data to aid in the identification and characterization of different hydrate forms.

Introduction to Magnesium Sulfate Hydrates

Magnesium sulfate can exist in various hydrated forms, where a specific number of water molecules are incorporated into its crystal structure. The most common hydrates include heptahydrate (MgSO₄·7H₂O, epsomite), hexahydrate (MgSO₄·6H₂O), and monohydrate (MgSO₄·H₂O, kieserite), although other forms such as tetrahydrate (starkeyite) and dihydrate (sanderite) are also known.[1][2] The transition between these hydrate states is influenced by temperature, humidity, and pressure, making accurate characterization essential for quality control and research purposes.

X-ray Diffraction (XRD) for Phase Identification

X-ray Diffraction is a powerful non-destructive technique used to determine the crystalline structure of materials. Each crystalline hydrate of magnesium sulfate possesses a unique crystal lattice, resulting in a characteristic diffraction pattern. By comparing the obtained XRD pattern with standard reference patterns, the specific hydrate phase can be identified.

Quantitative XRD Data

The following table summarizes the characteristic XRD peaks for the most common magnesium sulfate hydrates, with 2θ values corresponding to Cu Kα radiation (λ = 1.5406 Å). These values are based on data from the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF).[3][4][5]

| Hydrate Form | Mineral Name | ICDD PDF # | Major Characteristic Peaks (2θ) |

| Heptahydrate (MgSO₄·7H₂O) | Epsomite | 36-0419 | 16.8°, 20.9°, 21.3°, 23.9°, 29.3°[6] |

| Hexahydrate (MgSO₄·6H₂O) | Hexahydrite | 24-0719 | 19.9°, 20.3°, 25.8°, 28.2°, 33.4°[6] |

| Monohydrate (MgSO₄·H₂O) | Kieserite | 33-0882 | 25.4°, 28.5°, 29.8°, 36.1°, 42.8°[6] |

During dehydration, the crystalline structure of higher hydrates can collapse, leading to the formation of an amorphous phase before recrystallizing into a lower hydrate or the anhydrous form.[1][7] This is observed in XRD as a disappearance of sharp diffraction peaks and the appearance of a broad, featureless hump.[7]

Thermogravimetric Analysis (TGA) for Dehydration Profiling

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For hydrated salts, TGA is used to determine the water content and to study the thermal stability and dehydration process. The dehydration of magnesium sulfate hydrates typically occurs in multiple, often overlapping, steps.

Quantitative TGA Data

The dehydration of magnesium sulfate heptahydrate (epsomite) is a well-studied example, proceeding through a series of lower hydrates. The following table outlines the typical dehydration steps observed in a TGA experiment under a nitrogen atmosphere.

| Starting Hydrate | Temperature Range (°C) | Water Molecules Lost (n) | Resulting Product | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| MgSO₄·7H₂O | Ambient - ~55°C | 1 | MgSO₄·6H₂O | 7.3 | ~6.9-7.3[7] |

| MgSO₄·6H₂O | ~60°C - ~265°C | ~5.9 | Amorphous MgSO₄·0.1H₂O | 43.0 | ~42.2-43.0[7] |

| Amorphous MgSO₄·0.1H₂O | ~275°C - ~325°C | ~0.1 | Anhydrous MgSO₄ | 0.7 | ~0.5-0.7[2][7] |

| MgSO₄·H₂O | ~300°C - ~325°C | 1 | Anhydrous MgSO₄ | 13.0 | ~13.0[2] |

Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and sample preparation.

The more hydrated phases generally release water at lower temperatures, while the monohydrate holds its water molecule more tightly, requiring higher temperatures for dehydration.[2] The final dehydration step of the higher hydrates is often accompanied by an exothermic recrystallization of the amorphous phase to anhydrous MgSO₄.[7]

Experimental Protocols

X-ray Diffraction (XRD)

Objective: To identify the crystalline phase(s) of a magnesium sulfate hydrate sample.

Instrumentation:

-

X-ray Diffractometer: A powder diffractometer with a Cu Kα radiation source is standard.

-

Sample Holder: A flat, zero-background sample holder is recommended to minimize background noise.

Sample Preparation:

-

Grinding: Gently grind the sample to a fine, homogeneous powder (typically <10 µm particle size) using an agate mortar and pestle. This ensures random orientation of the crystallites and improves data quality.

-

Mounting: Carefully pack the powdered sample into the sample holder, ensuring a flat and smooth surface that is level with the holder's surface. Avoid excessive pressure, which can induce preferred orientation.

Instrument Parameters (Typical):

-

X-ray Source: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 5° to 70°

-

Step Size: 0.02°

-

Scan Speed/Time per Step: 1-2°/minute or 1-2 seconds/step

Data Analysis:

-

Identify the 2θ positions of the diffraction peaks.

-

Compare the experimental peak positions and relative intensities with standard patterns from the ICDD Powder Diffraction File database for known magnesium sulfate hydrates.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and characterize the thermal dehydration profile of a magnesium sulfate hydrate.

Instrumentation:

-

Thermogravimetric Analyzer: An instrument capable of precise mass measurement as a function of temperature.

-

Sample Pans: Open pans made of alumina or platinum are typically used.

Sample Preparation:

-

Weigh a small amount of the sample (typically 5-15 mg) directly into the TGA pan.[2]

-

Ensure an even distribution of the sample at the bottom of the pan.

Instrument Parameters (Typical):

-

Temperature Program: Heat the sample from ambient temperature to approximately 400°C.

-

Heating Rate: A linear heating rate of 10°C/minute is common.[2] Slower heating rates can improve the resolution of overlapping dehydration steps.

-

Purge Gas: An inert gas, such as dry nitrogen, at a flow rate of 20-50 mL/minute is used to remove the evolved water vapor.[2]

Data Analysis:

-

Analyze the resulting TGA curve (mass vs. temperature).

-

Determine the onset and end temperatures for each mass loss step.

-

Calculate the percentage mass loss for each step.

-

Correlate the mass loss with the number of water molecules lost based on the stoichiometry of the initial hydrate.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the logical relationships in the characterization of magnesium sulfate hydrates.

Caption: Workflow for the characterization of magnesium sulfate hydrates using XRD.

Caption: Workflow for the characterization of magnesium sulfate hydrates using TGA.

Caption: Simplified dehydration pathway of magnesium sulfate hydrates upon heating.

References

An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Magnesium Sulfate

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous magnesium sulfate (MgSO₄) is an inorganic salt widely recognized for its potent hygroscopic properties, defined as the ability to attract and absorb water molecules from the surrounding environment.[1][2] This characteristic makes it an indispensable reagent in numerous scientific and industrial applications, particularly as a desiccant for drying organic solvents, stabilizing moisture-sensitive compounds, and controlling humidity in various processes.[3][4][5] In pharmaceutical development, where control of water content is critical to the stability, efficacy, and shelf-life of active pharmaceutical ingredients (APIs) and formulations, a thorough understanding of the hygroscopic behavior of excipients and drying agents like anhydrous MgSO₄ is paramount.[6]

This technical guide provides a comprehensive examination of the core principles governing the hygroscopic nature of anhydrous magnesium sulfate. It details the mechanism of hydration, presents quantitative data on its water absorption capacity, outlines detailed experimental protocols for characterization, and offers a comparative analysis against other common drying agents.

Physicochemical Properties

Anhydrous magnesium sulfate is a white, odorless crystalline solid.[4] Its strong affinity for water is rooted in its ionic structure and the coordination chemistry of the magnesium cation (Mg²⁺).[7] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | MgSO₄ | [4] |

| Molar Mass | 120.37 g/mol | [3][4] |

| Appearance | White crystalline powder or granules | [4] |

| Density | ~2.66 g/cm³ | [4][5] |

| Melting Point | Decomposes at 1124 °C | [4][5] |

| Solubility in Water | 25.5 g/100 mL (at 20 °C) | [4] |

| Solubility in Organic Solvents | Insoluble in ethanol and ether | [4] |

| Hygroscopicity | Strongly hygroscopic | [4][8] |

Mechanism of Hygroscopic Action: Hydrate Formation

The primary mechanism by which anhydrous MgSO₄ acts as a desiccant is through the absorption of water molecules into its crystal lattice to form a series of stable hydrates.[1][9] This process is not merely a surface phenomenon (adsorption) but a bulk absorption that results in the formation of new chemical structures with discrete stoichiometry.[1] As it absorbs water, the anhydrous powder will initially clump together, a visual indicator that moisture is present and the drying process is underway.[3][9] When the powder remains free-flowing and suspended, often described as a "snowstorm" effect when swirled, it indicates the solution is dry.[10]

The hydration process proceeds through several stages, forming different hydrates depending on the temperature and ambient relative humidity (RH).[11] The magnesium sulfate-water system is complex, involving numerous stable and metastable hydrate forms.[11][12] The most common and stable of these is the heptahydrate (MgSO₄·7H₂O), commonly known as Epsom salt.[5][13]

The pathway of hydration involves the sequential addition of water molecules to the MgSO₄ crystal structure. This transition is a fundamental aspect of its function as a drying agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Why is anhydrous magnesium sulfate commonly used as a desiccant-LAIZHOU XINHE CHEMICAL CO.,LTD. [lzlsm.com]

- 3. Anhydrous Magnesium Sulfate: Drying Agent Uses & Quality Controls - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. synthetikaeu.com [synthetikaeu.com]

- 5. Magnesium_sulfate [chemeurope.com]

- 6. baiyexincn.com [baiyexincn.com]

- 7. baiyexincn.com [baiyexincn.com]

- 8. Magnesium sulfate | 7487-88-9 [chemicalbook.com]

- 9. brainly.com [brainly.com]

- 10. Chemistry Teaching Labs - Removing residual water from organic solutions [chemtl.york.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. lpi.usra.edu [lpi.usra.edu]

- 13. Magnesium sulfate - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to ACS Grade Magnesium Sulfate Heptahydrate for Researchers and Drug Development Professionals

Introduction: Magnesium sulfate heptahydrate (MgSO₄·7H₂O), commonly known as Epsom salt, is a hydrated inorganic salt with wide-ranging applications in research, pharmaceuticals, and biotechnology. For scientists and professionals in drug development, the purity and consistency of this reagent are paramount. The American Chemical Society (ACS) grade designation ensures that the chemical meets stringent specifications for purity and is suitable for analytical procedures and demanding research applications where predictable and reproducible results are essential. This technical guide provides an in-depth overview of the physical and chemical properties of ACS grade this compound, detailed experimental protocols for its quality assessment, and its relevance in scientific applications.

Core Physical and Chemical Properties

ACS grade this compound is a white, crystalline solid that is highly soluble in water. Its chemical and physical characteristics are well-defined and are critical to its function in various experimental settings.

Table 1: General Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | MgSO₄·7H₂O |

| Molecular Weight | 246.47 g/mol [1][2] |

| Appearance | Colorless or white, needle-like or inclined columnar crystals[3] |

| Odor | Odorless[1] |

| Taste | Cooling, saline, and bitter[3] |

| Density | 1.68 g/cm³[4] |

| Solubility in Water | 33.7 g/100g water at 20°C[5] |

| pH of a 5% Solution | 5.0 – 8.2 at 25°C[1][6] |

| Decomposition Temperature | Loses all crystalline water at 200°C to become anhydrous[3] |

ACS Grade Specifications and Impurity Limits

The ACS sets rigorous standards for the purity of reagent chemicals. For this compound, these specifications dictate the maximum allowable levels of various impurities. Adherence to these limits is crucial for applications where trace contaminants could interfere with experimental outcomes.

Table 2: ACS Grade Specifications for this compound

| Parameter | Specification Limit |

| Assay (as MgSO₄·7H₂O) | 98.0 - 102.0% |

| Insoluble Matter | ≤ 0.005% |

| Chloride (Cl) | ≤ 5 ppm |

| Nitrate (NO₃) | ≤ 0.002% |

| Ammonium (NH₄) | ≤ 0.002% |

| Calcium (Ca) | ≤ 0.02% |

| Manganese (Mn) | ≤ 5 ppm |

| Potassium (K) | ≤ 0.005% |

| Sodium (Na) | ≤ 0.005% |

| Strontium (Sr) | ≤ 0.005% |

| Heavy Metals (as Pb) | ≤ 5 ppm |

| Iron (Fe) | ≤ 5 ppm |

Data compiled from multiple sources.[1][6][7]

Experimental Protocols for Quality Verification

The following are detailed methodologies for key experiments cited in the ACS monograph for verifying the quality of this compound.

Assay (by Complexometric Titration of Mg)

This method determines the purity of this compound by titrating the magnesium ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

-

Procedure:

-

Accurately weigh approximately 1 g of the sample.

-

Transfer the sample to a 250 mL beaker and dissolve it in 50 mL of deionized water.

-

Add 5 mL of a pH 10 ammoniacal buffer solution.

-

Add approximately 50 mg of Eriochrome Black T indicator mixture.

-

Titrate the solution with a standardized 0.1 M EDTA volumetric solution.

-

The endpoint is reached when the solution color changes to a clear blue, with the disappearance of the last trace of red.[1]

-

-

Calculation: One milliliter of 0.1 M EDTA is equivalent to 0.02465 g of MgSO₄·7H₂O.[1]

Determination of Insoluble Matter

This gravimetric method quantifies any substances that do not dissolve in water.

-

Procedure:

-

Dissolve 20 g of the sample in 200 mL of deionized water.

-

Heat the solution to boiling and digest in a covered beaker on a steam bath for one hour.

-

Filter the solution through a tared filtering crucible.

-

Wash the residue thoroughly with hot deionized water.

-

Dry the crucible at 105°C to a constant weight.

-

Chloride Determination

This turbidimetric method is used to determine the concentration of chloride ions.

-

Procedure:

-

Dissolve 2.0 g of the sample in 20 mL of deionized water.

-

Add 1 mL of nitric acid and 1 mL of silver nitrate reagent solution.

-

Any turbidity produced should not exceed that of a standard containing 0.01 mg of Cl⁻ ion.

-

Heavy Metals Determination (as Pb)

This method is based on the precipitation of metal sulfides.

-

Procedure:

-

Dissolve 4.0 g of the sample in 25 mL of water.

-

Add 2 mL of 1 N acetic acid and 10 mL of hydrogen sulfide water.

-

Any color produced should not exceed that of a control containing 0.02 mg of Pb²⁺ ion.

-

Quality Control Workflow for ACS Grade this compound

The following diagram illustrates a typical workflow for the quality control testing of incoming batches of ACS grade this compound in a research or pharmaceutical setting.

Caption: Quality Control Workflow for ACS Grade this compound.

Applications in Research and Drug Development

The high purity of ACS grade this compound makes it indispensable in a variety of scientific applications:

-

Molecular Biology: It serves as a source of magnesium ions, which are essential cofactors for numerous enzymes, including DNA and RNA polymerases, and restriction endonucleases.

-

Cell Culture: Magnesium sulfate is a component of many cell culture media, where it plays a role in maintaining cell membrane integrity and function.

-

Protein Crystallography: It is used as a precipitant in the crystallization of proteins for structural studies.

-

Pharmaceutical Formulations: In drug development, it can be used as a component in formulations, although for injectable products, further purification to meet pharmacopeial standards (e.g., USP) is required.

-

Analytical Chemistry: Its high purity makes it suitable for use as a standard in analytical methods and for the preparation of high-purity solutions.

References

An In-depth Technical Guide to the Molecular Structure of Magnesium Sulfate Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of magnesium sulfate heptahydrate (MgSO₄·7H₂O), a compound of significant interest in various scientific and pharmaceutical applications. The document details its crystallographic structure, bonding characteristics, and the experimental protocols used for its structural elucidation.

Crystal Structure and Polymorphism

This compound, commonly known as Epsom salt, crystallizes in the orthorhombic crystal system.[1][2][3][4] The crystal structure has been extensively studied, with neutron diffraction studies providing precise locations of the hydrogen atoms.[5][6] The space group is P2₁2₁2₁, which is a non-centrosymmetric space group.[2][7] The crystal structure is characterized by a complex network of ionic and hydrogen bonds.

Several hydrated forms of magnesium sulfate exist, with the heptahydrate being the most common at ambient conditions.[8] Other known hydrates include the monohydrate (kieserite), hexahydrate, and undecahydrate.[1][8] The thermal decomposition of the heptahydrate proceeds through a series of lower hydrates before forming the anhydrous salt.[9][10][11]

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][3] |

| Space Group | P 2₁ 2₁ 2₁ | [2][7] |

| a | 11.868 Å | [7] |

| b | 11.996 Å | [7] |

| c | 6.857 Å | [7] |

| α | 90° | [7] |

| β | 90° | [7] |

| γ | 90° | [7] |

| Z | 4 | [7] |

Molecular Geometry and Bonding

The molecular structure of this compound is defined by the coordination of the magnesium and sulfate ions with water molecules. Each magnesium ion is octahedrally coordinated to six water molecules, forming the complex cation [Mg(H₂O)₆]²⁺. The seventh water molecule is not directly coordinated to the magnesium ion but is held within the crystal lattice by hydrogen bonds.[5]

The sulfate ion (SO₄²⁻) exists as a regular tetrahedron. The oxygen atoms of the sulfate ion act as hydrogen bond acceptors, interacting with the hydrogen atoms of the coordinated and uncoordinated water molecules. This extensive network of hydrogen bonds is crucial for the stability of the crystal structure.

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| Mg-O (water) | ~2.06 - 2.10 Å |

| S-O | ~1.48 - 1.49 Å |

| O-H (water) | ~0.96 Å |

| O-S-O | ~109.5° |

Note: The bond lengths and angles are averaged values from quantum chemical analyses and may vary slightly within the crystal structure.[12]

Experimental Protocols for Structural Determination

The determination of the crystal structure of this compound is typically achieved through single-crystal X-ray diffraction or neutron diffraction.

Synthesis of Single Crystals

High-quality single crystals suitable for diffraction studies can be grown from an aqueous solution of magnesium sulfate by slow evaporation.

Protocol:

-

Prepare a saturated aqueous solution of magnesium sulfate at a slightly elevated temperature (e.g., 30-40 °C) to ensure complete dissolution.

-

Filter the solution to remove any impurities.

-

Transfer the solution to a clean crystallizing dish and cover it with a perforated film to allow for slow evaporation.

-

Allow the solution to stand undisturbed at a constant temperature.

-

Single crystals will form over a period of several days to weeks.

Single-Crystal X-ray Diffraction

Methodology:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is collected on a detector.

-

The collected data is processed to determine the unit cell parameters and the space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Neutron Diffraction

Neutron diffraction is particularly useful for accurately locating the positions of hydrogen atoms due to their relatively large neutron scattering cross-section.

Methodology:

-

A large, high-quality single crystal is required.

-

The crystal is mounted in a neutron diffractometer.

-

A monochromatic beam of neutrons is diffracted by the crystal.

-

The diffraction data is collected and analyzed in a similar manner to X-ray diffraction data to refine the positions of all atoms, including hydrogen.

Visualization of the Crystal Structure

The following diagrams illustrate the coordination environment of the magnesium ion and the overall packing within the crystal lattice of this compound.

Caption: Coordination of the Magnesium Ion in [Mg(H₂O)₆]²⁺.

Caption: Intermolecular Interactions in this compound.

References

- 1. Magnesium sulfate - Crystal growing [en.crystalls.info]

- 2. researchgate.net [researchgate.net]

- 3. This compound | H14MgO11S | CID 24843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 10034-99-8 [chemicalbook.com]

- 5. Refinement of the crystal structure of magnesium sulphate heptahydrate (epsomite) by neutron diffraction - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Refinement of the crystal structure of magnesium sulphate heptahydrate (epsomite) by neutron diffraction | Semantic Scholar [semanticscholar.org]

- 7. SID 385842745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Magnesium sulfate - Wikipedia [en.wikipedia.org]

- 9. brainly.com [brainly.com]

- 10. Thermal Decomposition of this compound under Self-generated Atmosphere [jstage.jst.go.jp]

- 11. Sciencemadness Discussion Board - MgSO4 decomposition - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. pure.tue.nl [pure.tue.nl]

Methodological & Application

Application Notes and Protocols for the Growth of Magnesium Sulfate Heptahydrate Single Crystals

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the controlled growth of single crystals of magnesium sulfate heptahydrate (MgSO₄·7H₂O), commonly known as Epsom salt. The ability to produce high-quality single crystals is crucial for various scientific applications, including X-ray crystallography, studies of physical properties, and as a controlled substance in pharmaceutical formulations.

Data Presentation

The following table summarizes the key quantitative parameters for two primary methods of growing this compound crystals: rapid cooling for small, needle-like crystals and slow evaporation for larger, single crystals.

| Parameter | Rapid Cooling Method | Slow Evaporation Method for Large Single Crystals |

| This compound Concentration | 1/2 cup Epsom salt to 1/2 cup water | 75 g / 100 mL at 25°C[1] |

| Water Temperature for Dissolution | Very hot tap water or boiling water[2][3] | Heated water to ensure complete dissolution[1] |

| Growth Environment | Refrigerator[2][3] | Sheltered area at a cool, stable room temperature[1][4][5] |

| Typical Growth Time | A few hours to overnight[1][3][6] | A week or two[1] |

| Resulting Crystal Morphology | Small, delicate, needle-like crystals[1][2][3][5] | Large, transparent single crystals[1] |

Experimental Protocols

Protocol 1: Rapid Growth of Small, Needle-Like Crystals via Cooling

This method is suitable for quickly producing a large number of small crystals for applications where crystal size is not a primary concern.

Materials:

-

This compound (Epsom salt)

-

Distilled or deionized water

-

Beaker or heat-safe container

-

Stirring rod

-

Heat source (hot plate or microwave)

-

Shallow dish or petri dish

-

Refrigerator

Procedure:

-

Prepare a Saturated Solution: In a beaker, combine equal volumes of this compound and very hot water (e.g., 1/2 cup of each).[3] Stir the mixture vigorously until all the salt has dissolved, creating a saturated solution.[3] If any solid particles remain, you can filter the solution through a coffee filter.[2]

-

Cooling and Crystallization: Pour the warm, clear solution into a shallow dish. To expedite crystal growth, place the dish in a refrigerator.[2][3]

-

Observation and Harvesting: Crystals should begin to form within a few hours as the solution cools.[3] Once a desired amount of crystals has formed, the remaining solution can be decanted, and the crystals can be carefully removed and dried.

Protocol 2: Growth of Large Single Crystals via Slow Evaporation

This protocol is designed for growing large, high-quality single crystals suitable for structural analysis and other advanced research applications.

Materials:

-

1 kg of this compound (Epsom salt)[1]

-

Distilled or deionized water

-

Large pot for heating water[1]

-

Large jar (e.g., 1000 mL) and a smaller jar[1]

-

Weighing scale[1]

-

Stirring spoon[1]

-

Thread or nylon fishing line[1]

-

Pencil or similar support rod[1]

Procedure:

-

Preparation of a Supersaturated Solution:

-

Heat approximately 500 mL of water in a large pot.[1]

-

Gradually dissolve 750 g of Epsom salt into the hot water while stirring continuously until the solution is clear.[1]

-

Allow the solution to cool to room temperature.[1]

-

Pour the cooled solution into a large jar and add water until the total volume is 1000 mL to achieve a concentration of 75 g / 100 mL (assuming a room temperature of 25°C).[1]

-

-

Seed Crystal Formation:

-

Seeding and Crystal Growth:

-

Select a well-formed seed crystal and carefully tie it to a thread or nylon fishing line.

-

Suspend the seed crystal in the large jar of supersaturated solution by tying the other end of the thread to a pencil laid across the mouth of the jar.[5] Ensure the seed crystal is fully submerged and not touching the sides or bottom of the jar.[5]

-

Place the jar in a location with a stable temperature, away from direct sunlight and vibrations, to allow for slow evaporation.[5]

-

-

Crystal Harvesting and Storage:

-

The crystal will grow over the course of one to two weeks.[1]

-

Once the crystal has reached the desired size, carefully remove it from the solution and let it dry.

-

The remaining solution can be reused or disposed of according to laboratory guidelines.

-

Visualizations

The following diagrams illustrate the workflows for the described crystal growth protocols.

References

The Pivotal Role of Magnesium Sulfate Heptahydrate in Crafting Synthetic Seawater for Marine Biology Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the realm of marine biology research and drug discovery, the ability to create a consistent and reproducible marine environment is paramount. Synthetic seawater provides a controlled alternative to natural seawater, eliminating the variability and potential contaminants of oceanic sources. A key ingredient in these formulations is magnesium sulfate heptahydrate (MgSO₄·7H₂O), a stable and readily soluble salt that plays a critical role in mimicking the chemical intricacies of the natural marine milieu. This document provides detailed application notes and protocols for the use of this compound in the preparation of synthetic seawater, tailored for researchers, scientists, and professionals in drug development.

The Critical Function of Magnesium in Marine Ecosystems

Magnesium is the third most abundant ion in seawater and is integral to the health and stability of marine ecosystems. Its primary role is to maintain the delicate balance between calcium and alkalinity.[1] Without sufficient magnesium, calcium and carbonate ions can precipitate out of solution as insoluble calcium carbonate, depleting the water of elements essential for the growth and skeletal formation of calcifying organisms such as corals, foraminifera, and mollusks.[1] Magnesium ions effectively bind to the surface of calcium carbonate crystals, preventing their uncontrolled growth and ensuring that calcium and alkalinity remain bioavailable.[1]

Beyond this crucial buffering capacity, magnesium is a vital cofactor in numerous enzymatic reactions within marine organisms. It is a central component of the chlorophyll molecule, making it indispensable for photosynthesis in marine algae and phytoplankton, the foundational producers of most marine food webs.

Why this compound is the Preferred Choice

When preparing synthetic seawater, the heptahydrate form of magnesium sulfate (MgSO₄·7H₂O) is often specified in protocols over its anhydrous counterpart. The preference for the heptahydrate form stems from its physical properties. Anhydrous magnesium sulfate is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This characteristic makes it difficult to weigh accurately, leading to inconsistencies in the final concentration of the synthetic seawater. In contrast, this compound is a stable, crystalline solid that is not prone to absorbing atmospheric water, allowing for precise and repeatable measurements, a critical factor in scientific research where reproducibility is essential.[2]

Comparative Analysis of Synthetic Seawater Formulations

Several standardized formulations for synthetic seawater are utilized in marine biology research. The concentrations of their major components, including magnesium sulfate, are presented below for comparative analysis.

| Component | ASTM D1141-98[3] | "Artificial Sea Water" (HiMedia M1942)[4] | "Synthetic Sea Water" (U.S. Biological)[5] | Natural Seawater (Average) |

| Magnesium Sulfate (anhydrous equivalent) | 3.93 g/L | 3.07 g/L | Not specified | ~3.9 g/L |

| This compound (MgSO₄·7H₂O) | Not specified | 6.29 g/L | Not specified | Not applicable |

| Sodium Chloride (NaCl) | 24.53 g/L | 24.60 g/L | 24.0 g/L | ~27.2 g/L |

| Magnesium Chloride (MgCl₂·6H₂O) | 11.11 g/L | 4.66 g/L | 11.0 g/L | ~10.9 g/L |

| Sodium Sulfate (Na₂SO₄) | 4.09 g/L | Not specified | 4.0 g/L | ~4.0 g/L |

| Calcium Chloride (anhydrous) | 1.16 g/L | Not specified | Not specified | ~1.1 g/L |

| Calcium Chloride Dihydrate (CaCl₂·2H₂O) | Not specified | 1.36 g/L | 2.0 g/L | Not applicable |

| Potassium Chloride (KCl) | 0.695 g/L | 0.67 g/L | 0.7 g/L | ~0.7 g/L |

| Sodium Bicarbonate (NaHCO₃) | 0.201 g/L | 0.18 g/L | Not specified | ~0.2 g/L |

| pH | 8.2 | 7.5 ± 0.5 | 7.8 | 7.8 - 8.4 |

Experimental Protocols for the Preparation of Synthetic Seawater

This section provides a standardized protocol for the preparation of synthetic seawater, adaptable for various research applications.

Materials:

-

This compound (MgSO₄·7H₂O)

-

Sodium Chloride (NaCl)

-

Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)

-

Sodium Sulfate (Na₂SO₄)

-

Calcium Chloride (anhydrous or dihydrate, as per formulation)

-

Potassium Chloride (KCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Other minor and trace elements as required by the specific formulation

-

Distilled or deionized water

-

Analytical balance

-

Graduated cylinders and beakers

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Preparation of Stock Solutions (Recommended for accuracy):

-

For frequently prepared batches, it is advisable to create concentrated stock solutions of the individual salts. This minimizes weighing errors and accelerates the preparation process.

-

Calculate the required mass of each salt for a concentrated stock solution (e.g., 10x or 100x the final concentration).

-

Dissolve each salt in a separate container with a known volume of distilled or deionized water. Ensure complete dissolution.

-

-

Main Solution Preparation:

-

Begin with approximately 80% of the final desired volume of distilled or deionized water in a large beaker or carboy.

-

While continuously stirring the water with a magnetic stirrer, add the salts one at a time, ensuring each salt is fully dissolved before adding the next. A common order of addition is:

-